3-(2-Bromo-4-methylphenoxy)propanoic acid
Description
Contextualizing 3-(2-Bromo-4-methylphenoxy)propanoic Acid within the Broader Class of Phenoxy Acid Scaffolds
The aromatic ring of this compound is substituted with two key functional groups: a bromine atom at the ortho-position (position 2) and a methyl group at the para-position (position 4) relative to the ether linkage. This specific substitution pattern is crucial as it defines the electronic and steric environment of the phenyl ring, which in turn dictates its reactivity and potential interactions with biological targets. While information on 3-phenoxypropanoic acid itself points to its use as an intermediate in synthesizing pharmaceuticals like anticoagulants and anti-inflammatory agents, the precise properties and applications of this particular bromo- and methyl-substituted variant are less documented, highlighting it as a target for further investigation. ontosight.ai
| Property | Description |
| Core Scaffold | Phenoxypropanoic Acid |
| Linkage Position | 3-position of the propanoic acid |
| Aromatic Substituents | Bromine (ortho-), Methyl (para-) |
| Potential Applications | Intermediate in chemical synthesis, research chemical |
Significance of Bromine and Methyl Substituents in Directed Chemical Synthesis and Reactivity
The choice of substituents on an aromatic ring is a cornerstone of modern synthetic and medicinal chemistry. In this compound, the bromine and methyl groups are not merely passive additions; they actively direct the molecule's chemical behavior and biological potential.
Bromine Substituent: The presence of a bromine atom significantly impacts the molecule's properties. ump.edu.pl
Electronic Effects: As a halogen, bromine is an electronegative atom that withdraws electron density from the aromatic ring through the inductive effect (-I). However, it also donates electron density through resonance (+R) due to its lone pairs. This dual nature influences the reactivity of the aromatic ring in further substitution reactions.
Lipophilicity: The introduction of bromine generally increases the lipophilicity (fat-solubility) of a molecule, which can affect its ability to cross biological membranes. researchgate.net
Halogen Bonding: Bromine can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species. This interaction is increasingly recognized as a critical factor in drug-receptor binding, potentially enhancing the affinity and selectivity of a compound for its biological target. ump.edu.pl
Synthetic Handle: The carbon-bromine bond serves as a versatile "handle" for further chemical modifications. It is a key substrate for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of new carbon-carbon or carbon-heteroatom bonds. This makes brominated intermediates highly valuable in building molecular complexity.
Methyl Substituent: The methyl group, though simple in structure, exerts a profound influence on molecular properties. nih.gov
Electronic Effects: The methyl group is electron-donating through an inductive effect (+I) and hyperconjugation. This increases the electron density of the aromatic ring, influencing its reactivity and the acidity of the propanoic acid group.
Steric Effects: The size of the methyl group can introduce steric hindrance, which can control the conformation of the molecule by restricting the rotation around the ether linkage. This conformational control is often crucial for achieving a precise fit within a biological target's binding site.
The interplay of the electron-withdrawing bromine and the electron-donating methyl group creates a unique electronic environment on the phenoxy ring, making this compound an interesting substrate for both synthetic elaboration and biological screening.
Overview of Current Research Trends and Unaddressed Gaps Pertaintaining to Substituted Phenoxypropanoic Acids
Research into substituted phenoxypropanoic acids and their analogs is an active and evolving field, primarily driven by the search for new therapeutic agents. Current trends indicate a shift from traditional agricultural applications to more sophisticated roles in medicine.
Current Research Trends:
Metabolic Disease Modulators: A significant area of research focuses on designing phenoxy acid derivatives as activators for peroxisome proliferator-activated receptors (PPARs). nih.gov These receptors are key regulators of lipid and glucose metabolism, making them important targets for treating dyslipidemia, obesity, and diabetes.
Anti-inflammatory and Analgesic Agents: The structural similarity of some phenoxypropanoic acids to non-steroidal anti-inflammatory drugs (NSAIDs) has prompted investigations into their potential as anti-inflammatory agents, particularly as selective inhibitors of cyclooxygenase-2 (COX-2). orientjchem.orgmdpi.com
Anticancer and Antimicrobial Agents: Researchers are exploring the utility of the phenoxy acid scaffold in developing new anticancer and antimicrobial drugs. nih.gov Modifications to the core structure have yielded compounds with promising activity against various cancer cell lines and microbial strains. nih.govjetir.org
Probe and Intermediate Synthesis: The versatility of the phenoxypropanoic acid structure makes it a valuable intermediate for synthesizing more complex molecules and chemical probes used to investigate biological pathways.
Unaddressed Gaps in Research:
Systematic Structure-Activity Relationship (SAR) Studies: While many derivatives have been synthesized, there is often a lack of systematic investigation into how the position and nature of substituents on both the phenyl ring and the propanoic acid chain affect biological activity. For instance, a comprehensive comparison of 2-phenoxy versus 3-phenoxy isomers is not widely available.
Exploration of Novel Biological Targets: Much of the research has focused on well-established targets like PPARs and COX enzymes. There is a significant opportunity to screen libraries of substituted phenoxypropanoic acids against a wider range of biological targets to uncover novel therapeutic applications.
Isomer-Specific Synthesis and Evaluation: Many studies utilize racemic mixtures of chiral phenoxypropanoic acids. A significant gap exists in the development of efficient stereoselective syntheses and the subsequent evaluation of individual enantiomers, which often exhibit different biological activities and metabolic profiles.
Investigation of 3-Phenoxypropanoic Acid Derivatives: The bulk of the research has concentrated on 2-phenoxypropanoic and phenoxyacetic acids. The 3-phenoxypropanoic acid subclass, including specifically substituted compounds like this compound, remains largely underexplored, representing a frontier for new discoveries.
Academic Research Objectives and Scope of Investigation for this compound
Given the context provided by the broader class of phenoxy acids and the specific structural features of this compound, a focused academic investigation of this compound would be well-justified. The primary objectives of such research would be to synthesize, characterize, and explore the potential utility of this specific molecule.
Principal Research Objectives:
To Develop an Efficient and Scalable Synthetic Route:
Scope: Investigate and optimize a multi-step synthesis pathway starting from commercially available precursors, such as 2-bromo-4-methylphenol (B149215) and a suitable three-carbon synthon for the propanoic acid chain. The reaction conditions would be optimized to maximize yield and purity.
To Perform Comprehensive Physicochemical and Spectroscopic Characterization:
Scope: Purify the synthesized compound and confirm its structure and purity using a suite of analytical techniques. This would include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy. Basic physical properties such as melting point and solubility would also be determined.
To Conduct Preliminary In Silico and In Vitro Biological Screening:
Scope: Based on the activities of related phenoxy acid derivatives, conduct computational docking studies against relevant biological targets (e.g., PPARs, COX-2). nih.govmdpi.com Subsequently, perform in vitro assays to screen for potential anti-inflammatory, anticancer, or metabolic modulatory activity. This would establish a preliminary biological activity profile for the compound.
To Explore its Utility as a Synthetic Intermediate:
Scope: Utilize the bromine atom as a synthetic handle to perform proof-of-concept cross-coupling reactions. This would demonstrate the compound's value as a building block for creating a library of more complex derivatives for future, more extensive structure-activity relationship studies.
The successful completion of these objectives would fill a specific knowledge gap regarding this compound and could potentially uncover a novel chemical scaffold for further development in medicinal chemistry or materials science.
Structure
3D Structure
Properties
IUPAC Name |
3-(2-bromo-4-methylphenoxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-7-2-3-9(8(11)6-7)14-5-4-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQDYARFRHMQOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCC(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Route Design for 3 2 Bromo 4 Methylphenoxy Propanoic Acid
Retrosynthetic Analysis and Key Disconnections in the Target Molecule
Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. For 3-(2-bromo-4-methylphenoxy)propanoic acid, two primary disconnections are logical, targeting the ether linkage and the carboxylic acid functionality.
Disconnection 1: C-O Ether Bond
The most apparent disconnection is the ether bond between the aromatic ring and the propanoic acid side chain. This leads to two key synthons: a 2-bromo-4-methylphenoxide anion and a 3-halopropanoic acid or a related electrophile. This disconnection points directly to well-established ether synthesis methodologies.
Precursors: 2-Bromo-4-methylphenol (B149215) and a 3-halopropanoic acid (e.g., 3-bromopropanoic acid or 3-chloropropanoic acid) or its ester derivative.
Disconnection 2: C-C Bond of the Propanoic Acid
While less common for this specific target, a disconnection of the C2-C3 bond of the propanoic acid side chain could be considered. This would involve a more complex synthesis, potentially using a phenoxyacetic acid derivative and a one-carbon homologation strategy. However, given the ready availability of three-carbon building blocks, the C-O disconnection is the more strategically sound approach.
Based on the primary disconnection, the synthesis logically converges on the reaction between 2-bromo-4-methylphenol and a suitable three-carbon electrophile.
Classical Ether Synthesis Routes: Williamson Ether Synthesis and its Modern Adaptations
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers and is the most direct and widely used method for preparing phenoxyalkanoic acids. wikipedia.org The reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide ion. masterorganicchemistry.com
The general reaction is as follows:
Ar-OH + Base → Ar-O⁻
Ar-O⁻ + X-(CH₂)₂-COOH → Ar-O-(CH₂)₂-COOH + X⁻
Optimization of Reaction Parameters: Solvents, Bases, and Temperature Profiles
The efficiency and yield of the Williamson ether synthesis are highly dependent on the reaction conditions. The choice of base, solvent, and temperature is critical for achieving optimal results, especially when dealing with potentially less reactive or sterically hindered substrates.
Bases: A variety of bases can be employed to deprotonate the phenolic hydroxyl group. The choice of base can influence the reaction rate and selectivity.
Strong Bases: Sodium hydride (NaH) and potassium hydride (KH) are powerful, non-nucleophilic bases that irreversibly deprotonate the phenol, driving the reaction forward. masterorganicchemistry.com
Carbonate Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are milder bases that are often effective and easier to handle. thieme-connect.de
Hydroxide Bases: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) can also be used, often in aqueous or phase-transfer catalysis conditions.
Solvents: The solvent plays a crucial role in solvating the reactants and influencing the nucleophilicity of the phenoxide.
Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are commonly used as they effectively solvate the cation of the phenoxide salt, leaving the phenoxide anion more nucleophilic. wikipedia.org
Ketones: Acetone and methyl ethyl ketone are also frequently used, particularly with carbonate bases.
Ethers: Tetrahydrofuran (THF) is a common solvent when using strong hydride bases. masterorganicchemistry.com
Temperature: The reaction temperature is typically elevated to increase the reaction rate, with typical ranges between 50-100 °C. wikipedia.org However, higher temperatures can also lead to side reactions, so optimization is key.
Below is a table summarizing common reaction conditions for the Williamson ether synthesis of phenoxyalkanoic acids.
| Base | Solvent | Typical Temperature (°C) | Notes |
| NaH | THF, DMF | 0 to RT, then heat | Strong base, requires anhydrous conditions |
| K₂CO₃ | Acetone, DMF | Reflux | Common and effective for many phenols |
| Cs₂CO₃ | Acetonitrile, DMF | RT to 80 | Often provides higher yields, especially for hindered phenols |
| NaOH/KOH | Water, Ethanol | Reflux | Often used with phase-transfer catalysts |
Interactive Data Table: Williamson Ether Synthesis Parameters
Catalyst Selection for Enhanced Yield and Selectivity in Phenoxylation Reactions
To improve the efficiency of the Williamson ether synthesis, particularly when dealing with challenging substrates or biphasic reaction conditions, catalysts can be employed.
Phase-Transfer Catalysts (PTCs): In reactions involving an aqueous phase and an organic phase, PTCs such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium bromide) or crown ethers (e.g., 18-crown-6) can be used. These catalysts facilitate the transfer of the phenoxide from the aqueous phase to the organic phase where the alkyl halide is located, thereby increasing the reaction rate.
Iodide Salts: The addition of a catalytic amount of an iodide salt (e.g., NaI or KI) can enhance the rate of reaction when using an alkyl chloride or bromide. The iodide ion is a better nucleophile than chloride or bromide and can transiently displace the halide on the electrophile, forming a more reactive alkyl iodide in situ (Finkelstein reaction).
Alternative Synthetic Pathways for Constructing the Phenoxypropanoic Acid Moiety
While the Williamson ether synthesis is the most common route, other methods can be employed, particularly if the classical approach proves to be low-yielding due to factors like steric hindrance.
Strategies Involving Mitsunobu Reaction Protocols
The Mitsunobu reaction provides a mild and effective method for the formation of ethers from alcohols and acidic pronucleophiles, such as phenols. missouri.eduorganic-chemistry.org This reaction proceeds via an oxidation-reduction pathway involving triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-synthesis.comnih.gov
A key advantage of the Mitsunobu reaction is that it occurs under neutral conditions and often at room temperature, which can be beneficial for sensitive substrates. The reaction proceeds with inversion of configuration at the alcohol carbon, although this is not relevant for the synthesis of the target molecule from an achiral propanoic acid derivative.
The general protocol involves reacting the phenol with a 3-hydroxypropanoic acid ester in the presence of PPh₃ and DEAD/DIAD in a suitable solvent like THF. organic-synthesis.com
Challenges with Hindered Substrates: The ortho-bromo substituent on the 2-bromo-4-methylphenol may introduce some steric hindrance, potentially slowing down the Mitsunobu reaction. In such cases, modifications to the standard protocol may be necessary. For instance, using more reactive reagents or employing techniques like sonication has been shown to accelerate the Mitsunobu reaction for sterically hindered substrates.
Coupling Reactions Utilizing Halogenated Precursors
Cross-coupling reactions offer another powerful strategy for the formation of the C-O ether bond. The Ullmann condensation, a copper-catalyzed reaction, is a classic method for coupling an aryl halide with an alcohol or phenol. organic-chemistry.org
In the context of synthesizing this compound, a modified Ullmann-type coupling could be envisioned between 2-bromo-4-methylphenol and a 3-halopropanoic acid in the presence of a copper catalyst and a base. Modern advancements in Ullmann-type couplings often employ ligands to improve the efficiency and substrate scope of the reaction.
Typical Conditions for Ullmann-Type C-O Coupling:
Catalyst: Copper(I) salts such as CuI or Cu₂O are commonly used.
Ligand: Bidentate ligands like 1,10-phenanthroline or various diamines can accelerate the reaction.
Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is required.
Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or pyridine are typically used.
This approach might be particularly useful if the Williamson ether synthesis or Mitsunobu reaction gives low yields.
Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound
The purification and isolation of intermediates and the final this compound are critical to obtaining a product of high purity. The techniques employed are largely dependent on the physical and chemical properties of the compounds.
For the ester intermediates, such as ethyl 3-(2-bromo-4-methylphenoxy)propanoate, extraction is a common initial purification step to separate the product from the reaction mixture. The organic layer containing the ester can be washed with aqueous solutions to remove unreacted phenol and other water-soluble impurities. Further purification can be achieved through distillation under reduced pressure if the ester is a liquid, or recrystallization from a suitable solvent system if it is a solid.
The final product, this compound, is a carboxylic acid and is typically a solid at room temperature. After hydrolysis of the ester intermediate, the reaction mixture is acidified to precipitate the crude carboxylic acid. The solid can then be collected by filtration . The primary method for purification is recrystallization . Common solvent systems for recrystallization of similar phenoxyalkanoic acids include aqueous ethanol, aqueous methanol, or toluene. The choice of solvent is determined by the solubility of the acid at different temperatures.
In cases where impurities are difficult to remove by recrystallization, column chromatography on silica gel can be employed. A solvent system of increasing polarity, such as a mixture of hexane and ethyl acetate, is typically used to elute the desired compound. Furthermore, high-performance liquid chromatography (HPLC) can be utilized for analytical purity assessment and, on a larger scale, for preparative separation of the final product from closely related impurities sielc.com.
A summary of purification techniques is presented in the table below:
| Compound Type | Purification Technique | Description |
| Ester Intermediate | Extraction | Separation from the reaction mixture using immiscible solvents. |
| Distillation | Purification of liquid esters based on boiling point differences. | |
| Recrystallization | Purification of solid esters based on differential solubility. | |
| Final Carboxylic Acid | Precipitation & Filtration | Isolation of the crude product after acidification. |
| Recrystallization | Primary method for purifying the solid final product. | |
| Column Chromatography | Used for separating compounds with similar polarities. | |
| HPLC | Analytical assessment and preparative separation for high purity. sielc.com |
Comparative Analysis of Synthetic Efficiencies and Sustainability Metrics Across Methodologies
The efficiency and sustainability of the synthetic routes to this compound can be evaluated based on several metrics, including atom economy, yield, reaction conditions, and the nature of solvents and reagents used.
The Williamson ether synthesis generally provides good to high yields. However, the atom economy can be moderate due to the formation of a salt byproduct (e.g., sodium bromide). The use of strong bases and organic solvents is typical.
The Michael addition route can offer a higher atom economy as it is an addition reaction with no byproducts formed in the key step. The reaction can often be carried out under milder conditions compared to the Williamson synthesis.
A comparative analysis of the two primary synthetic methodologies is provided in the table below, evaluating them against key sustainability and efficiency metrics.
| Metric | Williamson Ether Synthesis | Michael Addition |
| Atom Economy | Moderate (salt byproduct formed) | High (addition reaction) |
| Typical Yield | Good to High | Good to High |
| Reaction Conditions | Often requires heating and strong bases | Can often proceed under milder conditions |
| Solvents | Often requires organic solvents | Can sometimes be run in greener solvents |
| Byproducts | Stoichiometric amount of salt | Minimal in the key addition step |
| Overall Sustainability | Moderate | Generally more favorable |
Chemical Reactivity and Derivatization Studies of 3 2 Bromo 4 Methylphenoxy Propanoic Acid
Esterification Reactions and Formation of Ester Derivatives
The carboxylic acid moiety of 3-(2-Bromo-4-methylphenoxy)propanoic acid is readily converted to its corresponding esters through various esterification methods. This functionalization is crucial for modifying the compound's polarity and for creating derivatives with altered biological or chemical properties for research applications.
Mechanistic Insights into Carboxylic Acid Functionalization
The most common method for the esterification of carboxylic acids like this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The subsequent nucleophilic attack by an alcohol, followed by dehydration, yields the corresponding ester. The reaction is reversible, and to drive it towards the product, it is often necessary to use an excess of the alcohol or to remove the water formed during the reaction.
Synthesis of Methyl, Ethyl, and Other Alkyl Esters for Research Purposes
Table 1: Representative Conditions for the Esterification of this compound
| Ester Derivative | Alcohol | Catalyst | Reaction Conditions |
| Methyl 3-(2-Bromo-4-methylphenoxy)propanoate | Methanol | Conc. H₂SO₄ | Reflux, 4-6 hours |
| Ethyl 3-(2-Bromo-4-methylphenoxy)propanoate | Ethanol | Conc. H₂SO₄ | Reflux, 4-6 hours |
| Isopropyl 3-(2-Bromo-4-methylphenoxy)propanoate | Isopropanol | Conc. H₂SO₄ | Reflux, 6-8 hours |
Note: The reaction conditions presented are based on general procedures for Fischer-Speier esterification and may require optimization for this specific substrate.
Amidation Reactions and Preparation of Amide Conjugates
The carboxylic acid group of this compound can also be converted into a wide array of amide derivatives. This transformation is significant for creating compounds with potential biological activity, as the amide bond is a key feature in many biologically important molecules.
Coupling Reagent Selection for Amide Bond Formation
Direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be activated. This is commonly achieved using coupling reagents. Popular choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reagents convert the carboxylic acid into a more reactive intermediate that is readily attacked by the amine.
Investigation of Substituted Amide Synthesis
The synthesis of substituted amides of this compound can be accomplished by reacting the carboxylic acid with a primary or secondary amine in the presence of a suitable coupling reagent and a non-nucleophilic base, such as diisopropylethylamine (DIPEA). The choice of solvent is typically an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
Table 2: Common Coupling Reagents and Conditions for Amide Synthesis
| Coupling Reagent | Amine | Base | Solvent | General Reaction Conditions |
| DCC | Primary or Secondary Amine | - | DCM or DMF | Room temperature, 4-12 hours |
| EDC/HOBt | Primary or Secondary Amine | DIPEA | DMF | 0 °C to room temperature, 2-8 hours |
| HATU | Primary or Secondary Amine | DIPEA | DMF | 0 °C to room temperature, 1-4 hours |
Note: The reaction conditions are illustrative and based on standard amidation protocols. Specific conditions would need to be optimized for each amine substrate.
Halogen Chemistry: Exploration of the Bromo-Substituent's Reactivity
The bromo-substituent on the aromatic ring of this compound provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the synthesis of more complex molecular architectures.
Prominent examples of such transformations include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, leading to biaryl structures or the introduction of alkyl or alkenyl groups.
Heck-Mizoroki Reaction: In this reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base. This results in the formation of a substituted alkene, providing a means to introduce vinyl groups.
Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine, catalyzed by a palladium-phosphine complex in the presence of a strong base. This is a valuable method for the synthesis of arylamines.
The successful application of these cross-coupling reactions would significantly expand the range of accessible derivatives of this compound, opening up new avenues for research and development. The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions and would need to be carefully optimized for this specific substrate.
Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst/Ligand | Base | Potential Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 3-(2-Aryl-4-methylphenoxy)propanoic acid |
| Heck-Mizoroki | Alkene (e.g., Styrene) | Pd(OAc)₂/P(o-tolyl)₃ | Et₃N | 3-(4-Methyl-2-vinylphenoxy)propanoic acid derivative |
| Buchwald-Hartwig | Amine (e.g., Morpholine) | Pd₂(dba)₃/BINAP | NaOtBu | 3-(4-Methyl-2-morpholinophenoxy)propanoic acid |
Note: These are representative examples of potential cross-coupling reactions. The feasibility and specific conditions for these transformations would require experimental validation.
Metal-Catalyzed Cross-Coupling Reactions at the Bromo-Position
The carbon-bromine bond on the aromatic ring is the most versatile site for modification via metal-catalyzed cross-coupling reactions. These reactions, particularly those catalyzed by palladium, are fundamental transformations in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov The primary reactions applicable to the bromo-position of this compound are the Suzuki, Sonogashira, and Heck couplings. wikipedia.orgwikipedia.orgwikipedia.org
Suzuki Coupling: This reaction involves the cross-coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is a powerful method for constructing biaryl structures.
| Coupling Partner | Catalyst/Base Example | Product |
| Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 3-(2-Phenyl-4-methylphenoxy)propanoic acid |
| Thiophene-2-boronic acid | PdCl₂(dppf) / Cs₂CO₃ | 3-(2-(Thiophen-2-yl)-4-methylphenoxy)propanoic acid |
| 4-Vinylphenylboronic acid | Pd(OAc)₂/SPhos / K₃PO₄ | 3-(2-(4-Vinylphenyl)-4-methylphenoxy)propanoic acid |
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. libretexts.org Copper-free conditions have also been developed, which can be advantageous for substrates containing functional groups sensitive to copper salts. researchgate.net
| Coupling Partner | Catalyst/Base Example | Product |
| Phenylacetylene | PdCl₂(PPh₃)₂/CuI / Piperidine | 3-(2-(Phenylethynyl)-4-methylphenoxy)propanoic acid |
| Trimethylsilylacetylene | Pd(PPh₃)₄/CuI / Et₃N | 3-(2-((Trimethylsilyl)ethynyl)-4-methylphenoxy)propanoic acid |
| Propargyl alcohol | PdCl₂(dppf)/CuI / DIPA | 3-(2-(3-Hydroxyprop-1-yn-1-yl)-4-methylphenoxy)propanoic acid |
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for the synthesis of styrenyl and cinnamic acid-type structures. libretexts.org
| Coupling Partner | Catalyst/Base Example | Product |
| Styrene | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | 3-(2-((E)-Styryl)-4-methylphenoxy)propanoic acid |
| Ethyl acrylate (B77674) | PdCl₂(PPh₃)₂ / K₂CO₃ | (E)-3-(4-(2-Carboxyethoxy)-3-methylphenyl)acrylic acid |
| Cyclohexene | Pd(OAc)₂ / PCy₃ / Cs₂CO₃ | 3-(2-(Cyclohex-1-en-1-yl)-4-methylphenoxy)propanoic acid |
Synthetic Utility in Generating Diverse Aromatic Scaffolds
The metal-catalyzed cross-coupling reactions at the bromo-position provide a powerful platform for generating a wide array of complex aromatic molecules from a single starting material. The Suzuki reaction enables the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and advanced materials. nih.gov The Sonogashira coupling introduces a rigid alkynyl linker, useful for creating linear molecules for materials science applications or as a precursor for further transformations like cyclizations. researchgate.netrsc.org The Heck reaction allows for the extension of the aromatic core with olefinic structures, which are versatile intermediates in organic synthesis. mdpi.com This synthetic versatility makes this compound a valuable building block for creating libraries of diverse compounds for drug discovery and materials science research.
Ligand and Catalyst Optimization for Selective Coupling
The success and efficiency of cross-coupling reactions are highly dependent on the choice of catalyst, ligand, base, and solvent. For a substrate like this compound, which contains a potentially coordinating carboxylic acid group, optimization is crucial.
Catalyst and Ligands: Palladium(0) is the active catalytic species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂. The choice of ligand is critical for stabilizing the catalyst and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination). numberanalytics.com Electron-rich and bulky phosphine (B1218219) ligands, such as tricyclohexylphosphine (B42057) (PCy₃) and Buchwald-type biaryl phosphines (e.g., SPhos, XPhos), are often effective for coupling less reactive aryl bromides. organic-chemistry.org N-heterocyclic carbene (NHC) ligands have also emerged as a robust class of ligands that can promote high catalytic activity. researchgate.net
Base and Solvent: The base plays a crucial role, particularly in the Suzuki reaction, where it activates the boronic acid for transmetalation. organic-chemistry.org The choice of base must be compatible with the carboxylic acid moiety. While strong bases like NaOH or KOtBu could deprotonate the carboxylic acid, weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used and often compatible. mdpi.com In some cases, protection of the carboxylic acid as an ester may be necessary to prevent side reactions, although many modern protocols tolerate free carboxylic acids. researchgate.net The solvent choice, typically aprotic polar solvents like dioxane, THF, or toluene, also influences reaction rates and yields. researchgate.net
Reactions Involving the Methyl Group: Side-Chain Functionalization Strategies
The methyl group attached to the aromatic ring offers another site for functionalization, primarily through free-radical reactions or oxidation at the benzylic position. libretexts.org
Free-Radical Bromination: The benzylic hydrogens of the methyl group can be selectively replaced by bromine using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or under photoirradiation. libretexts.org This reaction proceeds via a radical chain mechanism and is highly selective for the benzylic position due to the resonance stabilization of the resulting benzyl (B1604629) radical.
| Reactant | Reagents | Product |
| This compound | NBS, AIBN, CCl₄ | 3-(2-Bromo-4-(bromomethyl)phenoxy)propanoic acid |
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. vaia.com This transformation requires at least one benzylic hydrogen and proceeds to completion, converting the alkyl side chain into a carboxyl group. askthenerd.com
| Reactant | Reagents | Product |
| This compound | KMnO₄, H₂O, heat | 4-Bromo-2-(2-carboxyethoxy)benzoic acid |
Advanced Spectroscopic and Spectrometric Elucidation of Molecular Structure and Conformation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful tool for the elucidation of the molecular structure of 3-(2-Bromo-4-methylphenoxy)propanoic acid in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a comprehensive picture of the proton and carbon environments can be constructed.
Proton NMR (¹H NMR) for Characterizing Aromatic and Aliphatic Protons
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the substituted benzene (B151609) ring and the aliphatic protons of the propanoic acid side chain.
The three protons on the aromatic ring are chemically non-equivalent and are expected to appear as a complex set of multiplets in the aromatic region of the spectrum (typically δ 6.5-8.0 ppm). The proton ortho to the bromine atom and meta to the ether linkage is likely to be the most deshielded. The proton meta to both the bromine and the ether group will be influenced by both, and the proton ortho to the methyl group and meta to the ether linkage will also have a characteristic chemical shift. The methyl group protons on the aromatic ring would appear as a singlet, typically in the range of δ 2.2-2.5 ppm.
The aliphatic protons of the 3-phenoxypropanoic acid moiety will present as two distinct signals. The two protons on the carbon adjacent to the carboxylic acid group (-CH₂-COOH) are expected to resonate as a triplet. The two protons on the carbon adjacent to the ether oxygen (O-CH₂-) will also appear as a triplet, likely at a more downfield chemical shift due to the deshielding effect of the oxygen atom. The carboxylic acid proton (-COOH) will appear as a broad singlet at a significantly downfield chemical shift, often above δ 10 ppm, and its position can be sensitive to solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic-H (ortho to Br) | 7.0 - 7.5 | Doublet of doublets |
| Aromatic-H (meta to Br, O) | 6.8 - 7.2 | Doublet |
| Aromatic-H (ortho to CH₃) | 6.7 - 7.0 | Doublet |
| -O-CH₂- | 4.0 - 4.5 | Triplet |
| -CH₂-COOH | 2.7 - 3.2 | Triplet |
| Ar-CH₃ | 2.2 - 2.5 | Singlet |
Carbon-13 NMR (¹³C NMR) for Backbone and Substituent Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each chemically distinct carbon atom in this compound will give rise to a separate signal.
The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of δ 170-180 ppm. The aromatic carbons will appear in the region of δ 110-160 ppm. The carbon atom attached to the bromine (C-Br) will be shifted upfield compared to the other aromatic carbons due to the heavy atom effect. The carbon atom attached to the ether oxygen (C-O) will be significantly deshielded. The carbon bearing the methyl group will also have a characteristic chemical shift. The methyl carbon itself will appear at a much higher field, typically around δ 20-25 ppm.
The two aliphatic carbons in the propanoic acid chain will be found in the upfield region of the spectrum. The carbon of the -O-CH₂- group will be more deshielded than the carbon of the -CH₂-COOH group.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -COOH | 170 - 180 |
| Aromatic C-O | 150 - 160 |
| Aromatic C-CH₃ | 130 - 140 |
| Aromatic C-H | 115 - 135 |
| Aromatic C-Br | 110 - 120 |
| -O-CH₂- | 65 - 75 |
| -CH₂-COOH | 30 - 40 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Two-dimensional NMR experiments are invaluable for unambiguously assigning the proton and carbon signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For instance, it would show a cross-peak between the signals of the -O-CH₂- and -CH₂-COOH protons, confirming their adjacent positions in the propanoic acid chain. It would also show correlations between the coupled aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the signals of the directly attached carbon atoms. This would allow for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, correlations would be expected between the -O-CH₂- protons and the aromatic C-O carbon, as well as the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This can be used to determine the preferred conformation of the molecule in solution. For instance, NOE correlations between the -O-CH₂- protons and the aromatic protons would indicate a folded conformation.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound and provides characteristic frequencies for its functional groups.
Identification of Characteristic Functional Group Vibrations (Carbonyl, Ether, Aromatic Rings)
The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to its functional groups.
Carbonyl Group (C=O): A strong, sharp absorption band is expected in the IR spectrum in the region of 1700-1725 cm⁻¹ corresponding to the C=O stretching vibration of the carboxylic acid. This band is also typically observed in the Raman spectrum.
Hydroxyl Group (O-H): The O-H stretching vibration of the carboxylic acid will appear as a very broad and intense absorption in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, often overlapping with C-H stretching vibrations.
Ether Linkage (C-O): The asymmetric C-O-C stretching vibration of the ether group is expected to produce a strong band in the IR spectrum, typically around 1200-1250 cm⁻¹. The symmetric stretch is usually weaker and appears at a lower frequency.
Aromatic Ring: The C=C stretching vibrations of the aromatic ring will give rise to a series of medium to weak bands in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic protons will appear above 3000 cm⁻¹. Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can be indicative of the substitution pattern of the benzene ring.
Aliphatic C-H Bonds: The stretching vibrations of the aliphatic C-H bonds in the propanoic acid chain will be observed in the 2850-3000 cm⁻¹ region.
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
|---|---|---|---|---|
| Carboxylic Acid (-COOH) | O-H stretch | 2500 - 3300 | Strong, Broad | Weak |
| C=O stretch | 1700 - 1725 | Strong | Medium | |
| Ether (-O-) | C-O-C asymmetric stretch | 1200 - 1250 | Strong | Weak |
| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium-Weak | Strong |
| C-H stretch | 3000 - 3100 | Medium | Strong |
Conformational Analysis through Vibrational Frequencies
The vibrational spectra can also provide insights into the conformational flexibility of this compound. The molecule possesses several rotatable single bonds, including the C-O bonds of the ether linkage and the C-C bonds of the propanoic acid chain. Different rotational isomers (conformers) will have slightly different vibrational frequencies.
By analyzing the spectra at different temperatures or in different solvents, it may be possible to identify the presence of multiple conformers. For instance, the C-O stretching region of the ether and the fingerprint region (below 1500 cm⁻¹) are often sensitive to conformational changes. Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the vibrational frequencies of different stable conformers, and these theoretical spectra can be compared with the experimental data to aid in the conformational assignment.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-resolution mass spectrometry is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (chemical formula: C10H11BrO3), HRMS would yield an exact mass that could be compared to the theoretical mass, confirming its identity.
In tandem with exact mass determination, fragmentation pathway analysis, often performed using techniques like MS/MS, provides insights into the molecule's structure. By inducing fragmentation of the parent ion, a characteristic pattern of fragment ions is produced. For this compound, key fragmentations would be expected to occur at the ether linkage and the propanoic acid side chain. Analysis of these fragments would help to piece together the molecular structure. A hypothetical fragmentation pattern is presented in the table below.
Hypothetical HRMS Fragmentation Data for this compound
| Fragment Ion | Proposed Structure | Theoretical m/z |
|---|---|---|
| [M-H]⁻ | C10H10BrO3⁻ | 272.9822 |
| [M-COOH]⁺ | C9H10BrO⁺ | 213.9918 |
| [C7H6BrO]⁺ | Bromocresol fragment | 184.9602 |
X-ray Crystallography for Solid-State Structure Determination and Conformational Studies
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecule's conformation in the solid state.
Crystal Packing and Intermolecular Interactions
The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by intermolecular forces. For this compound, the carboxylic acid functional group would be expected to be a primary site for strong intermolecular interactions, particularly hydrogen bonding. These hydrogen bonds could lead to the formation of dimers or more extended chain or sheet structures. The bromine atom and the methyl group on the phenyl ring would also influence the packing through weaker van der Waals interactions.
Torsional Angles and Bond Length/Angle Analysis
A detailed crystallographic analysis would provide precise measurements of all bond lengths and angles within the molecule. These can be compared to standard values to identify any unusual geometric features. Torsional angles, which describe the rotation around single bonds, are particularly important for understanding the molecule's conformation. Key torsional angles for this compound would include those describing the orientation of the propanoic acid side chain relative to the phenoxy group and the orientation of the phenoxy group relative to the phenyl ring.
Hypothetical Crystallographic Data Table for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.1 |
| β (°) | 95.5 |
| Z | 4 |
| Hydrogen Bond (O-H···O) distance (Å) | 2.65 |
| C-O-C (ether) bond angle (°) | 118.0 |
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives and Conformational Dynamics (if applicable to specific research context)
Standard this compound is not chiral. However, if a chiral center were introduced, for example, by substitution on the propanoic acid chain, Circular Dichroism (CD) spectroscopy would be a valuable technique. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique is highly sensitive to the conformation of molecules in solution and could be used to study the conformational dynamics of chiral derivatives of this compound. The resulting CD spectrum would provide information about the preferred solution-state conformation and could be used to monitor conformational changes in response to environmental factors such as solvent or temperature.
Computational and Theoretical Investigations of 3 2 Bromo 4 Methylphenoxy Propanoic Acid
Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the intricacies of molecular systems at the electronic level. For 3-(2-Bromo-4-methylphenoxy)propanoic acid, these calculations offer a detailed picture of its geometry, electronic structure, and spectroscopic properties.
Geometry Optimization and Electronic Structure Analysis
The first step in the computational analysis involves geometry optimization, where the most stable three-dimensional arrangement of the atoms in the molecule is determined. This is achieved by finding the minimum energy conformation on the potential energy surface. For this compound, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed to obtain an accurate optimized geometry. researchgate.net The resulting bond lengths, bond angles, and dihedral angles provide a precise structural model.
Electronic structure analysis follows the geometry optimization. This involves examining the distribution of electrons within the molecule, which governs its chemical properties. Key parameters derived from this analysis include molecular orbital energies, electron density distribution, and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it identifies the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Br | 1.90 | ||
| C-O (ether) | 1.37 | C-O-C: 118.0 | |
| C=O (carboxyl) | 1.22 | O=C-O: 124.0 | |
| C-O (carboxyl) | 1.35 | ||
| O-H | 0.97 | C-O-H: 108.0 | |
| Phenyl Ring C-C | 1.39 (avg.) | C-C-O-C: 178.0 | |
| Propanoic Acid Chain | O=C-C-C: -175.0 |
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
A significant advantage of quantum chemical calculations is the ability to predict spectroscopic data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies can be compared with experimental data to confirm the molecular structure. The Gauge-Including Atomic Orbital (GIAO) method is frequently used for predicting NMR chemical shifts (¹H and ¹³C).
Vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and the approximate nature of the theoretical methods. These theoretical spectra aid in the assignment of experimental IR and Raman bands to specific vibrational modes of the molecule, such as the characteristic stretching frequencies of the C=O, O-H, and C-Br bonds.
Table 2: Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound (Note: This data is representative and intended for illustrative purposes.)
| Spectroscopic Parameter | Functional Group | Predicted Value |
| Vibrational Frequencies (cm⁻¹) | ||
| O-H stretch (acid) | 3550 | |
| C-H stretch (aromatic) | 3100 | |
| C-H stretch (aliphatic) | 2980 | |
| C=O stretch (acid) | 1730 | |
| C-O stretch (ether) | 1250 | |
| C-Br stretch | 650 | |
| NMR Chemical Shifts (ppm) | ||
| ¹H (O-H, acid) | 12.1 | |
| ¹H (Aromatic) | 6.8 - 7.5 | |
| ¹H (CH₂, adjacent to O) | 4.2 | |
| ¹H (CH₂, adjacent to COOH) | 2.8 | |
| ¹H (CH₃) | 2.3 | |
| ¹³C (C=O, acid) | 175.0 | |
| ¹³C (Aromatic) | 110.0 - 155.0 | |
| ¹³C (CH₂, adjacent to O) | 67.0 | |
| ¹³C (CH₂, adjacent to COOH) | 34.0 | |
| ¹³C (CH₃) | 20.0 |
Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comimperial.ac.uk The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. malayajournal.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy group, while the LUMO may be distributed over the carboxylic acid moiety and the aromatic ring. From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity, chemical hardness, and global electrophilicity index, which provide quantitative measures of the molecule's reactivity.
Table 3: Calculated Frontier Molecular Orbital Properties and Reactivity Indices (Note: This data is illustrative and based on general principles of FMO theory.)
| Parameter | Description | Representative Value |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 5.3 eV |
| Electronegativity (χ) | -(E(HOMO) + E(LUMO))/2 | 3.85 eV |
| Chemical Hardness (η) | (E(LUMO) - E(HOMO))/2 | 2.65 eV |
| Global Electrophilicity Index (ω) | χ² / (2η) | 2.79 eV |
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects
While quantum chemical calculations provide detailed information about a single, static molecule, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment.
Exploration of Conformational Landscape in Different Environments
The propanoic acid side chain and its linkage to the phenoxy ring through an ether bond allow for considerable conformational flexibility in this compound. MD simulations can explore the potential energy surface to identify the most stable and frequently occurring conformations in various environments, such as in a vacuum, in a non-polar solvent, or in an aqueous solution. These simulations can reveal how intermolecular interactions, like hydrogen bonding with solvent molecules, influence the preferred conformation of the molecule.
QSAR (Quantitative Structure-Activity Relationship) Modeling of Analogues
Should this compound be utilized as a scaffold in chemical biology research, QSAR modeling would be a crucial tool to understand the relationship between the chemical structures of its analogues and their biological activities. This approach is instrumental in designing new compounds with enhanced or specific activities, excluding human clinical data.
The initial and pivotal step in developing a QSAR model is the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For a series of analogues derived from the this compound scaffold, a wide array of descriptors would be computed. These can be categorized into several classes:
1D Descriptors: These are the most straightforward descriptors and include attributes like molecular weight, atom count, and bond counts.
2D Descriptors: These descriptors are derived from the 2D representation of the molecule and encompass constitutional descriptors (e.g., molecular formula), topological indices (e.g., Wiener and Randić indices), and counts of specific molecular fragments.
3D Descriptors: These are calculated from the 3D conformation of the molecule and include geometric parameters such as molecular surface area, volume, and shape indices.
Physicochemical Descriptors: These descriptors quantify properties like lipophilicity (logP), polarizability, and electronic properties (e.g., dipole moment, partial charges).
Following the calculation of a large number of descriptors, a critical process of feature selection is employed to identify the most relevant descriptors that correlate with the biological activity of interest. This step is essential to avoid overfitting the model and to enhance its predictive power. nih.gov Common feature selection techniques include:
Stepwise Regression: Descriptors are sequentially added to or removed from the model based on their statistical significance.
Genetic Algorithms (GA): Inspired by natural evolution, this method selects an optimal subset of descriptors through processes of selection, crossover, and mutation.
Principal Component Analysis (PCA): This technique reduces the dimensionality of the data by transforming the original set of correlated descriptors into a smaller set of uncorrelated variables called principal components.
A hypothetical set of descriptors that might be considered for QSAR analysis of this compound analogues is presented in the interactive table below.
| Descriptor Type | Descriptor Name | Description | Hypothetical Value Range for Analogues |
| 1D | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | 250 - 400 g/mol |
| 2D | Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | 40 - 80 Ų |
| 3D | Molecular Volume (V) | The van der Waals volume of the molecule. | 200 - 350 ų |
| Physicochemical | LogP | The logarithm of the partition coefficient between octanol and water, indicating lipophilicity. | 2.5 - 5.0 |
| Electronic | Dipole Moment (µ) | A measure of the polarity of the molecule. | 1.5 - 4.0 Debye |
Once a relevant set of descriptors has been selected, a mathematical model is developed to correlate these descriptors with the biological activity of the compounds. Several statistical methods can be employed for this purpose:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the dependent variable (biological activity) and the independent variables (descriptors).
Partial Least Squares (PLS): This is a regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.
Machine Learning Methods: Techniques such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) are increasingly used to model complex, non-linear relationships.
The predictive capability of the developed QSAR model must be rigorously validated to ensure its reliability. nih.gov This is typically achieved through:
Internal Validation: Techniques like leave-one-out (LOO) cross-validation and bootstrapping are used to assess the model's stability and robustness using the training data.
External Validation: The model's predictive power is evaluated on an external set of compounds that were not used in the model development process.
Key statistical parameters are used to assess the quality of a QSAR model, as illustrated in the hypothetical validation results table below.
| Parameter | Description | Acceptable Value | Hypothetical Model Value |
| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.6 | 0.85 |
| Q² (Cross-validated R²) | A measure of the model's predictive ability obtained through cross-validation. | > 0.5 | 0.78 |
| R²_pred (Predictive R² for external set) | The R² value for the external test set, indicating the model's ability to predict new data. | > 0.5 | 0.72 |
A successfully validated QSAR model can then be used to predict the activity of novel, untested analogues of this compound, thereby guiding synthetic efforts towards more potent compounds.
Reaction Mechanism Elucidation via Computational Transition State Search
Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions at the atomic level. arxiv.org For this compound, computational methods could be employed to elucidate the mechanisms of its synthesis or its reactions with biological targets. A key aspect of such studies is the identification of transition states (TS), which are the highest energy points along a reaction coordinate and are critical for determining reaction rates. arxiv.org
The process of computationally elucidating a reaction mechanism typically involves:
Reactant and Product Optimization: The 3D geometries of the reactants and products are optimized to find their lowest energy conformations.
Transition State Search: Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method or nudged elastic band (NEB) methods, are used to locate the transition state structure connecting the reactants and products. arxiv.org
Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable minimum (reactant or product) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the desired reactants and products on the potential energy surface.
For instance, a hypothetical reaction could involve the nucleophilic substitution at the carbon atom bearing the bromine in this compound. A computational study would aim to determine whether this reaction proceeds through a concerted (SN2) or a stepwise (SN1) mechanism by locating the respective transition states and intermediates and calculating their relative energies.
The table below presents hypothetical energy values for a proposed reaction pathway, which would be obtained from quantum mechanical calculations.
| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |
| Reactants | 0.0 | 0 |
| Transition State | +25.3 | 1 |
| Products | -15.8 | 0 |
Such computational investigations provide deep insights into the feasibility and kinetics of chemical reactions, complementing experimental studies and aiding in the design of new synthetic routes or the understanding of molecular interactions. The use of machine learning and artificial intelligence is also becoming more prevalent in accelerating transition state searches and predicting reaction outcomes. cityu.edu.hkchemrxiv.org
Research Applications and Potential As a Molecular Probe or Synthetic Intermediate Non Clinical Focus
Role in the Synthesis of Advanced Organic Materials and Polymers
The unique structural features of 3-(2-Bromo-4-methylphenoxy)propanoic acid, namely the carboxylic acid group, the aromatic ring, and the bromine atom, make it a compelling candidate for the development of novel polymers and advanced organic materials.
The carboxylic acid functionality of this compound allows it to be readily incorporated into polyester (B1180765) and polyamide backbones through condensation polymerization. By reacting with diols or diamines, this compound can serve as a monomeric unit, introducing specific properties into the resulting polymer chain. The presence of the bromo- and methyl-substituted phenoxy group as a side chain can significantly influence the polymer's thermal stability, solubility, and mechanical properties.
Furthermore, the propanoic acid chain offers a degree of flexibility to the polymer backbone. The potential for this compound to be used in addition polymerization, for instance, by converting the carboxylic acid to an acrylate (B77674) or methacrylate (B99206) derivative, opens up another avenue for creating a diverse range of polymeric materials.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymerization Type | Co-monomer | Potential Polymer Type | Introduced Properties |
| Condensation | Diol (e.g., ethylene (B1197577) glycol) | Polyester | Modified thermal stability, altered solubility |
| Condensation | Diamine (e.g., hexamethylenediamine) | Polyamide | Enhanced mechanical strength, specific side-chain functionalities |
| Addition (after derivatization) | Acrylate/Methacrylate | Polyacrylate/Polymethacrylate | Functional side chains, potential for cross-linking |
The term "functionalized polymer scaffolds" refers to three-dimensional polymeric structures designed with specific chemical groups to perform particular functions. The bromine atom on the aromatic ring of this compound is a key feature for creating such scaffolds. This bromine atom can be readily displaced or used in cross-coupling reactions, such as Suzuki or Heck coupling, to attach other functional molecules. This allows for the precise engineering of the scaffold's surface chemistry.
For instance, after polymerization, the bromo groups on the polymer scaffold can be converted to other functionalities, creating sites for catalysis, sensing, or selective binding of other molecules. This versatility makes polymers derived from this compound attractive for applications in materials science and separation technologies.
Application in Agrochemistry Research: Exploring Non-Targeted Mechanistic Interactions
The structural similarity of this compound to known phenoxy herbicides suggests its potential in agrochemical research.
Phenoxyalkanoic acids are a well-established class of herbicides that act as synthetic auxins, disrupting plant growth. The specific substitution pattern on the aromatic ring and the nature of the alkanoic acid chain are crucial for their biological activity. This compound provides a unique scaffold for the development of new herbicides or plant growth regulators.
Researchers can synthesize a library of derivatives by modifying the bromine and methyl group positions or by introducing other substituents on the phenyl ring. These derivatives can then be screened for their herbicidal or plant growth-regulating activity. The presence of the bromine atom offers a handle for further chemical modification to optimize activity and selectivity.
Structure-activity relationship (SAR) studies are fundamental to understanding how a chemical's structure relates to its biological effects. By systematically modifying the structure of this compound and observing the resulting changes in its interaction with plant systems, researchers can gain insights into the molecular mechanisms of phenoxy-type herbicides.
For example, comparing the activity of this compound with its non-brominated or non-methylated analogs can help elucidate the role of these specific substituents in binding to target proteins in plants. This fundamental knowledge is crucial for the rational design of more effective and selective agrochemicals.
Table 2: Illustrative Structure-Activity Relationship (SAR) Study Design
| Compound | Structural Modification | Rationale for Study |
| 3-(4-methylphenoxy)propanoic acid | Removal of bromine | Determine the contribution of the bromo group to activity |
| 3-(2-Bromophenoxy)propanoic acid | Removal of methyl group | Assess the role of the methyl group in target binding |
| 3-(2-Chloro-4-methylphenoxy)propanoic acid | Substitution of bromine with chlorine | Investigate the effect of different halogens on efficacy |
| Analogs with different alkyl chains | Varying the propanoic acid chain | Understand the influence of the acidic side chain length and structure |
Utilization as a Building Block for Complex Natural Product Synthesis
The synthesis of complex natural products often requires versatile and functionalized starting materials. The bromo-substituted aromatic ring of this compound makes it a valuable intermediate in this field.
The bromine atom can be used to form new carbon-carbon bonds through various cross-coupling reactions, allowing for the construction of more complex molecular architectures. The phenoxypropanoic acid moiety can be a key structural element in certain classes of natural products or can be chemically transformed into other desired functional groups. While direct utilization in the synthesis of a specific natural product has not been reported, its potential as a precursor is significant. For instance, bromophenols are known intermediates in the synthesis of some marine natural products. semanticscholar.orgresearchgate.netnih.gov
Development of Analytical Reagents or Chromatographic Stationary Phases
No information available.
Design of Targeted Chemical Probes for Biological Systems (e.g., enzyme inhibitors, receptor modulators for in vitro or in silico studies, strictly excluding human clinical trials and dosage)
No information available.
Future Research Directions and Emerging Opportunities for 3 2 Bromo 4 Methylphenoxy Propanoic Acid
Exploration of Novel Catalytic Transformations Involving the Bromine and Carboxyl Moieties
The bromine atom and the carboxyl group are two highly versatile functional groups that can serve as handles for a wide range of catalytic transformations. Future research could focus on leveraging these groups to synthesize a diverse library of derivatives.
The aryl bromide is particularly well-suited for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. nih.gov Various coupling partners could be employed to generate novel structures. For instance, Suzuki-Miyaura coupling with arylboronic acids could introduce new aryl or heteroaryl substituents, significantly expanding the molecular complexity. nih.gov Similarly, Sonogashira coupling with terminal alkynes could lead to the formation of carbon-carbon triple bonds, which are valuable precursors for further transformations. rsc.org Buchwald-Hartwig amination could be employed to introduce nitrogen-containing functional groups, which are prevalent in pharmaceuticals and agrochemicals. Furthermore, palladium-catalyzed carboxylation reactions could potentially be explored, although the existing carboxyl group would likely require protection. researchgate.netorganic-chemistry.orgresearchgate.net The development of chemoselective catalytic systems that can differentiate between the existing carboxyl group and a newly introduced one would be a significant advancement.
The carboxyl group, on the other hand, can be activated for various transformations. For example, it could be converted to an acyl halide or activated ester, facilitating amide or ester bond formation with a wide range of amines and alcohols. Decarboxylative cross-coupling is another emerging area where the carboxylic acid itself can be used as a coupling partner, offering a novel approach to C-C bond formation. nih.govacs.org Research into catalytic systems that can mediate the decarboxylative coupling of 3-(2-bromo-4-methylphenoxy)propanoic acid with various partners would be a valuable endeavor.
| Potential Catalytic Transformation | Functional Group | Potential Coupling Partner | Expected Product Class |
| Suzuki-Miyaura Coupling | Aryl Bromide | Arylboronic acids | Biaryl derivatives |
| Sonogashira Coupling | Aryl Bromide | Terminal alkynes | Aryl-alkyne derivatives |
| Buchwald-Hartwig Amination | Aryl Bromide | Amines | N-Aryl derivatives |
| Amide/Ester Formation | Carboxylic Acid | Amines/Alcohols | Amide/Ester derivatives |
| Decarboxylative Cross-Coupling | Carboxylic Acid | Aryl halides | Biaryl derivatives |
Investigation of Stereoselective Synthesis for Chiral Analogues
The propanoic acid side chain of this compound contains a potential stereocenter at the alpha-position to the carboxyl group. The development of methods for the stereoselective synthesis of the R- and S-enantiomers of this compound and its derivatives could be of significant interest, particularly for applications in life sciences where chirality often dictates biological activity. nih.gov
Several strategies for asymmetric synthesis could be explored. iipseries.org One approach involves the use of a chiral auxiliary, which can be temporarily attached to the molecule to direct the stereochemical outcome of a key bond-forming reaction. iupac.orguvic.ca For example, a chiral oxazolidinone auxiliary could be attached to the carboxyl group, followed by a diastereoselective alkylation or other transformation at the alpha-position. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched product.
Alternatively, chiral catalysts could be employed to achieve enantioselectivity. nih.gov For instance, an asymmetric hydrogenation of a corresponding unsaturated precursor could be catalyzed by a chiral transition metal complex. Another avenue would be the kinetic resolution of the racemic acid, where one enantiomer is selectively reacted or derivatized in the presence of a chiral catalyst or enzyme, allowing for the separation of the unreacted enantiomer. The synthesis of related chiral phenoxypropanoic acids, which are important herbicides, has been achieved through various methods, including the use of chiral starting materials (the chiral pool approach). researchgate.net
| Asymmetric Synthesis Strategy | Description | Key Requirement |
| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to control stereochemistry. | Stoichiometric amounts of a chiral auxiliary. |
| Chiral Catalysis | A small amount of a chiral catalyst is used to generate a large amount of a chiral product. | A highly active and selective chiral catalyst. |
| Kinetic Resolution | One enantiomer of a racemate reacts faster than the other in the presence of a chiral catalyst or reagent. | A method to separate the unreacted enantiomer from the product. |
| Chiral Pool Synthesis | A chiral starting material from a natural source is used to synthesize the target molecule. | Availability of a suitable chiral precursor. |
Integration into Flow Chemistry Methodologies for Scalable Production and Reaction Optimization
The synthesis of this compound and its derivatives could be significantly enhanced by transitioning from traditional batch processing to continuous flow chemistry. nih.gov Flow chemistry offers numerous advantages, including improved safety, better heat and mass transfer, enhanced reaction control, and the potential for straightforward scalability. cam.ac.ukacs.org These benefits are particularly relevant for the agrochemical and pharmaceutical industries, where efficient and sustainable manufacturing processes are crucial. thalesnano.comreachemchemicals.com
A future research direction would be to develop a continuous flow synthesis of the target molecule. This would involve designing a flow reactor setup where the starting materials are continuously pumped through heated and pressurized channels, and the product is collected at the outlet. mdpi.commdpi.com The modular nature of flow systems would allow for the telescoping of multiple reaction steps, eliminating the need for isolation and purification of intermediates. nih.gov
Furthermore, flow chemistry is an excellent platform for reaction optimization. By systematically varying parameters such as temperature, pressure, residence time, and stoichiometry using automated systems, the optimal reaction conditions can be rapidly identified. This can lead to higher yields, reduced waste, and a more cost-effective manufacturing process. Given that many phenoxypropanoic acids are used as agrochemicals, developing a green and efficient flow synthesis for this class of compounds is a highly relevant research goal. bme.hu
Advanced Computational Design of Next-Generation Derivatives with Tailored Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), can be a powerful tool for designing new derivatives of this compound with specific, tailored properties. nih.gov By building a computational model of the molecule, researchers can predict its electronic structure, reactivity, and other physicochemical properties. wmocollege.ac.inresearchgate.net
Future research could involve in silico screening of a virtual library of derivatives. For example, DFT calculations could be used to predict how different substituents on the aromatic ring would affect the molecule's acidity, lipophilicity, and susceptibility to metabolic degradation. researchgate.net This could guide the synthesis of new analogues with improved properties for specific applications. Computational studies could also be used to investigate the mechanism of potential catalytic transformations, helping to design more efficient catalysts and reaction conditions. mdpi.com
Molecular docking studies could be employed to predict the binding affinity of new derivatives to specific biological targets, such as enzymes or receptors. This approach is widely used in drug discovery and could be applied to design new agrochemicals or pharmaceuticals based on the this compound scaffold. By combining computational design with synthetic chemistry, the process of discovering new functional molecules can be significantly accelerated. researchgate.net
| Computational Method | Application | Predicted Property |
| Density Functional Theory (DFT) | Electronic structure and reactivity analysis | Acidity, bond dissociation energies, reaction barriers |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity from molecular structure | Herbicidal or pharmaceutical efficacy |
| Molecular Docking | Predicting binding of a molecule to a receptor | Binding affinity and mode |
Unexplored Applications in Supramolecular Chemistry or Self-Assembly Processes
The presence of both a hydrogen-bond-donating and -accepting carboxylic acid group and a potentially halogen-bond-donating bromine atom makes this compound an interesting candidate for studies in supramolecular chemistry and self-assembly. nih.gov
Future research could investigate the self-assembly of this molecule in the solid state to form well-defined crystalline structures. researchgate.net The interplay between hydrogen bonding of the carboxylic acid moieties and halogen bonding of the bromine atoms could lead to the formation of unique supramolecular architectures, such as tapes, sheets, or three-dimensional networks. mdpi.comrsc.org The formation of self-assembled monolayers (SAMs) on various surfaces could also be explored, with potential applications in surface modification and nanotechnology. researchgate.net
Furthermore, the ability of this molecule to form co-crystals with other molecules could be investigated. By co-crystallizing it with other active pharmaceutical ingredients or agrochemicals, it may be possible to modify their physical properties, such as solubility and bioavailability. The study of the host-guest chemistry of self-assembled structures of this molecule could also reveal new opportunities for molecular recognition and separation. nih.gov
Q & A
What are the common synthetic routes for preparing 3-(2-Bromo-4-methylphenoxy)propanoic acid, and how can reaction efficiency be optimized?
Answer:
Synthesis typically involves nucleophilic substitution between 2-bromo-4-methylphenol and a propanoic acid derivative (e.g., β-propiolactone or bromopropionic acid). To optimize efficiency:
- Use computational reaction path searches to identify low-energy intermediates and transition states, reducing trial-and-error experimentation .
- Employ phase-transfer catalysts or microwave-assisted synthesis to enhance reaction rates and yields.
- Monitor byproducts via HPLC or GC-MS (referenced in impurity analysis methods for similar propanoic acid derivatives) .
Which spectroscopic techniques are most effective for characterizing this compound and verifying its purity?
Answer:
- NMR : H and C NMR confirm substituent positions and structural integrity (compare with spectral data for analogs like 3-(4-Bromophenyl)propanoic acid) .
- Mass Spectrometry : High-resolution MS validates molecular weight and isotopic patterns (e.g., bromine’s distinct isotopic signature).
- HPLC with UV/RI Detection : Quantify purity by comparing retention times to reference standards (as applied to related propanoic acid impurities) .
How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?
Answer:
- Purity Assessment : Contradictions may arise from undetected impurities; use orthogonal methods (e.g., LC-MS and H NMR) to verify compound integrity .
- Assay Standardization : Replicate studies under controlled conditions (e.g., pH, temperature) to isolate variables affecting bioactivity .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 2-(4-Ethylphenyl)propanoic acid) to identify substituent-dependent trends .
What computational strategies are recommended for predicting the reactivity and stability of this compound in novel reaction environments?
Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and identify stable intermediates .
- Molecular Dynamics Simulations : Predict degradation pathways under varying solvent conditions or thermal stress.
- Cheminformatics Tools : Leverage databases like PubChem to compare reactivity descriptors (e.g., electrophilicity index) with validated analogs .
What are the key considerations for designing a scalable synthesis protocol for this compound while minimizing hazardous byproducts?
Answer:
- Green Chemistry Principles : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., ethanol/water mixtures) .
- Separation Technologies : Optimize column chromatography or membrane filtration to isolate the product efficiently .
- Safety Protocols : Implement engineering controls (e.g., fume hoods) and real-time monitoring for bromine-related hazards .
How do structural modifications at the phenoxy group of this compound influence its physicochemical properties and bioactivity?
Answer:
- Electron-Withdrawing Groups (e.g., -Br): Increase acidity (lower pKa) and enhance electrophilicity, altering binding affinity in enzyme assays .
- Substituent Position : Para-methyl groups improve lipid solubility (logP), while ortho-bromo steric effects may reduce metabolic stability (observed in 2-(4-Chloro-2-methylphenoxy)propionic acid studies) .
- Bioactivity Trends : Compare with 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid derivatives, where methoxy groups enhance antioxidant activity .
What methodologies are employed to assess the stability of this compound under various storage conditions?
Answer:
- Forced Degradation Studies : Expose the compound to heat, light, and humidity; monitor decomposition via TLC or UPLC .
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and quantify degradation products using validated HPLC methods .
- Crystallography : Analyze crystal packing to predict hygroscopicity and photostability (refer to analogous propanoic acid salts) .
How can researchers integrate high-throughput screening (HTS) techniques to evaluate the pharmacological potential of this compound derivatives?
Answer:
- In Vitro Assays : Use fluorescence-based or colorimetric HTS platforms (e.g., APF/HPF probes for oxidative stress studies) .
- Structure-Activity Relationships (SAR) : Screen derivatives with varied substituents (e.g., -OCH, -NO) to identify pharmacophores .
- Data Mining : Apply machine learning to HTS datasets for predictive modeling of bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
